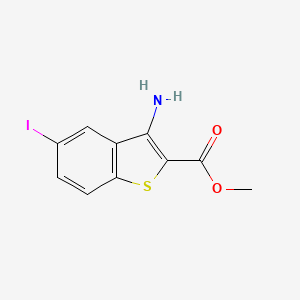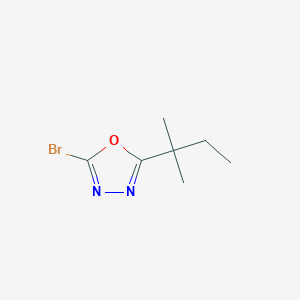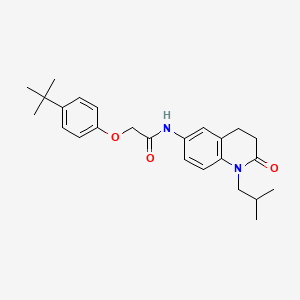![molecular formula C17H20FN3S B2541445 3-(4-fluorophenyl)-6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazine CAS No. 899968-53-7](/img/structure/B2541445.png)
3-(4-fluorophenyl)-6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-fluorophenyl)-6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a 4-fluorophenyl group and a piperidin-1-yl ethyl sulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridazine Ring: Starting from a suitable dicarbonyl compound, the pyridazine ring is formed through a cyclization reaction.
Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Piperidin-1-yl Ethyl Sulfanyl Group: This step involves the reaction of the intermediate with a piperidine derivative under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-fluorophenyl)-6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted pyridazine derivatives.
Applications De Recherche Scientifique
3-(4-fluorophenyl)-6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 3-(4-fluorophenyl)-6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-fluorophenyl)-1H-pyrazole: Known for its antiproliferative activity against cancer cell lines.
4-(4-fluorophenyl)piperidin-3-ylmethanol: Used in pharmaceutical research for its potential therapeutic effects.
Uniqueness
3-(4-fluorophenyl)-6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazine is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Propriétés
IUPAC Name |
3-(4-fluorophenyl)-6-(2-piperidin-1-ylethylsulfanyl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3S/c18-15-6-4-14(5-7-15)16-8-9-17(20-19-16)22-13-12-21-10-2-1-3-11-21/h4-9H,1-3,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSUOVMJNAGIHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCSC2=NN=C(C=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-Cyano-3-methylbutan-2-yl)-2-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]acetamide](/img/structure/B2541362.png)
![5-bromo-N-[2-(2,3-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-furamide](/img/structure/B2541363.png)
![Methyl 4-{[(3-fluoro-4-methylphenyl)carbamoyl]methoxy}-6-methylquinoline-2-carboxylate](/img/structure/B2541364.png)
![8-{[benzyl(methyl)amino]methyl}-7-hydroxy-3-phenyl-4H-chromen-4-one](/img/structure/B2541366.png)

![Ethyl 2-{[(4-chlorophenyl)sulfonyl]anilino}acetate](/img/structure/B2541370.png)
![(E)-3-phenyl-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2541371.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2541372.png)


![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-dimethoxybenzamide](/img/structure/B2541378.png)

![2-(4-chlorophenyl)-N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}acetamide](/img/structure/B2541381.png)
![ethyl 4-{[6,7-dimethoxy-2-(phenylcarbamoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate](/img/structure/B2541384.png)
